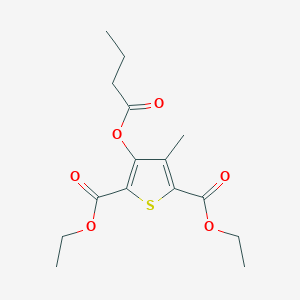
Diethyl 3-(butanoyloxy)-4-methylthiophene-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-(butanoyloxy)-4-methylthiophene-2,5-dicarboxylate is an organic compound with a complex structure that includes a thiophene ring substituted with ester and butanoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(butanoyloxy)-4-methylthiophene-2,5-dicarboxylate typically involves the esterification of 3-hydroxy-4-methylthiophene-2,5-dicarboxylic acid with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(butanoyloxy)-4-methylthiophene-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The butanoyloxy group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acyl chlorides and bases like pyridine are used for acyl substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various acyl-substituted thiophene derivatives.
Scientific Research Applications
Diethyl 3-(butanoyloxy)-4-methylthiophene-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Diethyl 3-(butanoyloxy)-4-methylthiophene-2,5-dicarboxylate depends on its specific application. In chemical reactions, the ester and butanoyloxy groups can participate in various transformations, while the thiophene ring can undergo electrophilic or nucleophilic substitution reactions. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-(acetoxy)-4-methylthiophene-2,5-dicarboxylate: Similar structure but with an acetoxy group instead of a butanoyloxy group.
Diethyl 3-(propionyloxy)-4-methylthiophene-2,5-dicarboxylate: Similar structure but with a propionyloxy group.
Uniqueness
Diethyl 3-(butanoyloxy)-4-methylthiophene-2,5-dicarboxylate is unique due to the presence of the butanoyloxy group, which can impart different chemical and physical properties compared to its analogs. This uniqueness can be exploited in various applications, such as the development of new materials or biologically active compounds.
Properties
CAS No. |
89628-36-4 |
|---|---|
Molecular Formula |
C15H20O6S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
diethyl 3-butanoyloxy-4-methylthiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C15H20O6S/c1-5-8-10(16)21-11-9(4)12(14(17)19-6-2)22-13(11)15(18)20-7-3/h5-8H2,1-4H3 |
InChI Key |
RHYNMGTVBBHSDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(SC(=C1C)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















